(R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride
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Overview
Description
The compound is a derivative of amino alcohols, which are organic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) functional group. The presence of the “tert-butyl” group suggests that it has a tertiary butyl group, which is a substituent with the formula -C(CH3)3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl groups are often introduced into organic compounds using tert-butyl alcohol as a starting material . Amino alcohols can be synthesized through various methods, including the reaction of amines with epoxides or the nucleophilic substitution of alcohols by amines .Chemical Reactions Analysis
Tertiary butyl groups are known to be quite reactive. They can participate in a variety of reactions, including acid-catalyzed reactions . Amino alcohols can also participate in a wide range of reactions due to the presence of both amine and alcohol functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tert-butyl groups are known to increase the hydrophobicity of compounds, while amino and hydroxyl groups can form hydrogen bonds, affecting solubility .Scientific Research Applications
Beta-Receptor Activity and Potential Therapeutic Use
The compound (R)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol hydrochloride shows potential in medical applications due to its action on adrenergic beta-receptors. Research by Engelhardt (1984) demonstrated that derivatives of this compound, particularly those substituted with chlorine, exhibit potent beta 2-mimetic activity, surpassing that of clenbuterol in bronchial muscles, and beta 1-blocking action in the heart. This suggests its potential use as a broncholytic agent for therapeutic applications (Engelhardt, 1984).
Role in Catalysis and Synthetic Applications
This chemical also finds relevance in the field of synthesis and catalysis. Jankowski et al. (1999) described a method for preparing enantiomers of tert-butyl(methyl)phenylsilane using (R)-2-amino-1-butanol, indicating its utility in synthesizing specific enantiomerically pure compounds (Jankowski et al., 1999).
Synthesis of Chiral Auxiliaries and Catalytic Applications
Kossenjans and Martens (1998) synthesized sulfur-containing bis-β-amino alcohols from (R)-cysteine, demonstrating the use of such compounds in enantiocontrolled catalysis, notably in the addition of diethylzinc to benzaldehyde and borane reduction of acetophenone. This underscores the compound's role in creating chiral auxiliaries for asymmetric synthesis (Kossenjans & Martens, 1998).
Asymmetric Oxidation Catalysis
Bryliakov and Talsi (2003) explored the use of this compound derivatives in asymmetric oxidation processes catalyzed by vanadium(V) complexes. This research highlights the compound's utility in catalytic systems for oxidation reactions, relevant in organic synthesis and industrial processes (Bryliakov & Talsi, 2003).
Enzymatic Kinetic Resolution
Piovan, Pasquini, and Andrade (2011) conducted studies on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, using lipase-catalyzed transesterification. This research is important for understanding the enzymatic processes involving this class of compounds and their potential in producing optically pure enantiomers (Piovan, Pasquini, & Andrade, 2011).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. For instance, it may undergo reactions with hydrohalic acids, producing an alkyl halide and water . The specific mode of action would depend on the nature of the target and the biochemical context.
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it could participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It might also be involved in reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Similar compounds are known to be absorbed into the systemic circulation, distributed throughout the body, metabolized (often in the liver), and excreted (mainly by the kidneys) .
Result of Action
The compound’s reactions could lead to various outcomes, such as the formation of new compounds or the modification of existing ones .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets .
properties
IUPAC Name |
(2R)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMNRBNEGHVNB-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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